molecular formula C12H20N2O B14361981 N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide CAS No. 93041-93-1

N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide

Cat. No.: B14361981
CAS No.: 93041-93-1
M. Wt: 208.30 g/mol
InChI Key: FFTKQXMPLXIUPM-GXDHUFHOSA-N
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Description

N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide is an organic compound characterized by its unique bicyclic structure. This compound falls under the category of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. Amides are known for their stability and presence in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide typically involves the reaction of an appropriate carboxylic acid derivative with an amine. One common method is the reaction of an acyl chloride with an amine under basic conditions to form the amide . Another method involves the use of anhydrides or direct dehydration of ammonium carboxylates .

Industrial Production Methods

Industrial production of amides often employs more efficient and scalable methods. One such method is electrosynthesis, which offers a greener alternative by reducing the need for harsh reagents and conditions . This method is particularly advantageous for large-scale production due to its sustainability and efficiency.

Mechanism of Action

The mechanism of action of N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide involves its interaction with specific molecular targets. It is known to regulate the expression of certain proteins by inhibiting the action of regulatory proteins at the molecular level . This regulation can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This structure can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

93041-93-1

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide

InChI

InChI=1S/C12H20N2O/c1-8(15)13-14-10-7-9-5-6-12(10,4)11(9,2)3/h9H,5-7H2,1-4H3,(H,13,15)/b14-10+

InChI Key

FFTKQXMPLXIUPM-GXDHUFHOSA-N

Isomeric SMILES

CC(=O)N/N=C/1\CC2CCC1(C2(C)C)C

Canonical SMILES

CC(=O)NN=C1CC2CCC1(C2(C)C)C

Origin of Product

United States

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